2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring . This type of structure is known to have biological importance and has been used in the synthesis of various pharmacologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Another study reported the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The pyrazolo[3,4-d]pyrimidine ring is a key feature of this molecule . This ring is an isostere of purines and is known as a versatile drug-like fragment .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents used. One study reported the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction for the synthesis of similar compounds .Scientific Research Applications
Synthesis and Biological Activity
The chemical compound 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one and its derivatives have been extensively studied for their synthesis methods and potential biological activities. This research explores the multifaceted applications of these compounds in scientific research, focusing on their synthesis, insecticidal, antibacterial, anticancer, antiviral, anti-inflammatory, analgesic, antipyretic, and antimicrobial properties.
Insecticidal and Antibacterial Potential : The synthesis of pyrimidine linked pyrazole heterocyclics has been explored through microwave irradiative cyclocondensation, demonstrating significant insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, emphasizing their role in developing new pesticides and antibacterial agents (Deohate & Palaspagar, 2020).
Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized, showing promising anticancer activity against HCT-116 and MCF-7 cell lines and potent 5-lipoxygenase inhibition, suggesting their potential in cancer therapy and inflammatory disease treatment (Rahmouni et al., 2016).
Antiviral Evaluation : Derivatives have been developed for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1), highlighting the potential of these compounds in antiviral drug development (Shamroukh et al., 2007).
Anti-Inflammatory, Analgesic, and Antipyretic Activity : Substituted 3-pyrazolin-5-ones and hexahydroindazol-3-ones have been prepared and evaluated for their anti-inflammatory, analgesic, and antipyretic activities, with some compounds showing pronounced effects comparable to indomethacin, which opens avenues for new therapeutic agents in these categories (El‐Hawash et al., 2006).
Antimicrobial Evaluation : Novel hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties have been synthesized and evaluated for their in vitro antimicrobial activity, showing significant effectiveness against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and fungal strains like Candida albicans, suggesting their potential as antimicrobial agents (Kamal et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have favorable bioavailability .
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
Future Directions
The future directions for research on this compound could include further optimization as anticancer agents , as well as exploration of its potential applications in other areas of pharmacology. The development of new synthesis methods and the investigation of its mechanism of action could also be areas of future research .
Properties
IUPAC Name |
2-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-12-21-18-15(8-20-24(18)2)19(22-12)25-9-13(10-25)11-26-17(27)7-14-5-3-4-6-16(14)23-26/h7-8,13H,3-6,9-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRJBNPLGGKDLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CC(C3)CN4C(=O)C=C5CCCCC5=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.